molecular formula C20H14O2 B14491718 3-(Pyren-1-YL)but-2-enoic acid CAS No. 63104-40-5

3-(Pyren-1-YL)but-2-enoic acid

Katalognummer: B14491718
CAS-Nummer: 63104-40-5
Molekulargewicht: 286.3 g/mol
InChI-Schlüssel: IDPVTIHXBPMLEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyren-1-YL)but-2-enoic acid is an organic compound that features a pyrene moiety attached to a butenoic acid chain. This compound is notable for its aromatic structure, which imparts unique photophysical and electronic properties. The presence of the pyrene group makes it a valuable component in various fields, including materials science, supramolecular chemistry, and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyren-1-YL)but-2-enoic acid typically involves the functionalization of pyrene. One common method is the Wittig reaction, where a pyrene aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative . Another approach involves the Heck reaction, where a pyrene halide is coupled with an acrylate ester under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyren-1-YL)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(Pyren-1-YL)but-2-enoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Pyren-1-YL)but-2-enoic acid is largely influenced by its aromatic pyrene group. The compound can intercalate into DNA, disrupting its structure and function. This intercalation is facilitated by π-π stacking interactions between the pyrene moiety and the aromatic bases of DNA. Additionally, the compound’s photophysical properties enable it to generate reactive oxygen species upon light irradiation, making it useful in photodynamic therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Pyren-1-YL)but-2-enoic acid is unique due to its specific combination of a pyrene moiety with a butenoic acid chain. This structure imparts distinct photophysical properties, making it particularly valuable in applications requiring fluorescence and electronic interactions .

Eigenschaften

CAS-Nummer

63104-40-5

Molekularformel

C20H14O2

Molekulargewicht

286.3 g/mol

IUPAC-Name

3-pyren-1-ylbut-2-enoic acid

InChI

InChI=1S/C20H14O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-11H,1H3,(H,21,22)

InChI-Schlüssel

IDPVTIHXBPMLEY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.